molecular formula C6H6N4O B1201373 2-Hydroxy-6-methylpurine CAS No. 37109-81-2

2-Hydroxy-6-methylpurine

Cat. No.: B1201373
CAS No.: 37109-81-2
M. Wt: 150.14 g/mol
InChI Key: PTQIZCPBAIYYII-UHFFFAOYSA-N
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Description

Contextual Significance of Purine (B94841) Heterocycles in Biological Systems

Purines are a fundamental class of nitrogen-containing heterocyclic aromatic organic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. numberanalytics.comwikipedia.org They are the most widespread nitrogen-containing heterocycles found in nature. wikipedia.org The biological importance of purines is vast, as they are integral components of essential biomolecules. numberanalytics.com Adenine (B156593) and guanine, two key purine bases, are fundamental building blocks of nucleic acids, DNA and RNA, thereby carrying genetic information. numberanalytics.comnih.gov

Beyond their role in genetics, purines are crucial for cellular metabolism and signaling. nih.gov Purine nucleotides like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency in cells. numberanalytics.com Furthermore, purine derivatives such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) function as second messengers in vital signal transduction pathways. numberanalytics.com The purine structure is also a key component in other important biomolecules, including coenzyme A and NADH. wikipedia.org

The diverse biological functions of purines have made them and their derivatives a significant focus in medicinal chemistry and drug design. sciencescholar.usnih.gov The purine ring system serves as a foundational scaffold for developing new therapeutic agents. nih.gov Modified purines and their nucleoside analogues are utilized as antimetabolites in the treatment of cancer and viral infections. beilstein-journals.org Their ability to interact with a wide range of biological targets, including enzymes and receptors, underlies their application as antiviral, anticancer, and anti-inflammatory agents. numberanalytics.comnih.govmdpi.com

Overview of 2-Hydroxy-6-methylpurine as a Subject of Academic Inquiry

This compound, also known as 6-methyl-1,7-dihydropurin-2-one, is a substituted purine that has been a subject of significant academic inquiry, particularly in the field of enzymology. nih.govnih.gov It is recognized as a substrate for xanthine (B1682287) oxidase, an enzyme crucial in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govsdiarticle3.com The study of its interaction with xanthine oxidase has provided valuable insights into the enzyme's reaction mechanism and substrate specificity. sdiarticle3.comacs.orgresearchgate.net

Research has focused on understanding how this compound orients within the active site of xanthine oxidase. sdiarticle3.comresearchgate.net Crystal structure analysis of the enzyme in complex with this substrate has helped to elucidate the geometry of substrate binding and the catalytic process at the molybdenum active site. researchgate.netpdbj.orgbioorganica.com.ua These studies have revealed that the orientation of this compound, with its C2 carbonyl group interacting with specific amino acid residues like Arg-880, influences the catalytic mechanism. researchgate.net

Quantum mechanical calculations have been employed to examine the stability of different tautomeric forms of this compound. nih.gov Tautomers are structural isomers that readily interconvert, often through the relocation of a hydrogen atom. wikipedia.org While three tautomers of this compound have similar energy levels in a vacuum, calculations indicate that only one form is predominant in an aqueous environment, which has implications for its behavior at the enzyme's active site. nih.gov This research highlights the compound's utility as a probe for investigating enzymatic reactions. acs.org

Table 1: Chemical and Physical Properties of this compound

Property Value Source
IUPAC Name 6-methyl-1,7-dihydropurin-2-one nih.gov
Molecular Formula C₆H₆N₄O nih.gov
Molecular Weight 150.14 g/mol nih.gov
CAS Number 37109-81-2 nih.gov
Synonyms 2-oxo-6-methylpurine nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Topological Polar Surface Area 65.9 Ų nih.gov

| Monoisotopic Mass | 150.05416083 Da | nih.gov |

Historical Perspective and Evolution of Research on Substituted Purines

The history of purine chemistry began in 1776 with the isolation of uric acid from urinary calculi. wur.nl However, it took many years to establish the correct structure of the purine skeleton, which was finally confirmed by Emil Fischer in 1895. wur.nl Fischer, who also coined the term "purine," was instrumental in synthesizing many new purine derivatives, often starting from naturally occurring purines. wur.nl A major breakthrough in purine synthesis was the Traube synthesis, developed in 1900, which starts from a 4,5-diaminopyrimidine (B145471) and remains a cornerstone method for preparing purines. wikipedia.orgwur.nl

Early research laid the groundwork for the synthesis of a wide variety of substituted purines. acs.org The increasing availability of these synthetic derivatives spurred numerous investigations into their biological activities. wur.nl Researchers began to explore the effects of adding different substituents to the purine ring, leading to the discovery of compounds with diverse pharmacological properties, including diuretic and antitumor effects. wur.nl

In recent decades, the development of new synthetic methodologies, particularly metal-mediated cross-coupling reactions, has vastly expanded the range of accessible substituted purines. mdpi.com These modern techniques allow for the precise and efficient introduction of various functional groups at specific positions (C2, C6, and C8) on the purine ring. mdpi.com This has led to the creation of extensive libraries of purine derivatives for screening as potential drugs, including antivirals, antibiotics, and anticancer agents, as well as probes for studying biochemical pathways. beilstein-journals.orgmdpi.com The study of compounds like 6-methylpurine (B14201) and its derivatives continues to be an active area of research, with investigations into their potential as antimetabolites and their incorporation into nucleoside analogues. beilstein-journals.orgsigmaaldrich.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-oxo-6-methylpurine
3-methyl-5-nitrocytosine
4,5-diaminopyrimidine
6-methyl-1,7-dihydropurin-2-one
6-methylpurine
Adenine
Adenosine triphosphate (ATP)
Cyclic adenosine monophosphate (cAMP)
Cyclic guanosine monophosphate (cGMP)
Guanine
Guanosine triphosphate (GTP)
Hypoxanthine
Uric acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,7-dihydropurin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-4)10-6(11)9-3/h2H,1H3,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQIZCPBAIYYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=O)N1)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190607
Record name 2-Hydroxy-6-methylpurine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37109-81-2
Record name 2-Hydroxy-6-methylpurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037109812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-6-methylpurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Hydroxy 6 Methylpurine and Its Derivatives

Strategies for the Construction of the Purine (B94841) Ring System

The formation of the fused pyrimidine-imidazole structure of purines can be achieved through various synthetic strategies. These methods typically involve the cyclization of appropriately substituted acyclic or heterocyclic precursors.

Condensation Reactions Involving Appropriate Precursors

The construction of the purine ring often relies on the condensation of a substituted pyrimidine (B1678525) with a one-carbon unit. The most renowned and widely applicable method is the Traube purine synthesis, first reported in 1900. wikipedia.orgdrugfuture.com This reaction involves the cyclization of a 4,5-diaminopyrimidine (B145471) with a one-carbon source, such as formic acid or its derivatives, to form the imidazole (B134444) ring fused to the pyrimidine core. wikipedia.orgthieme-connect.de

To achieve the specific 2-hydroxy-6-methylpurine structure, the synthesis would logically start from a 4,5-diaminopyrimidine precursor bearing the required substituents. The general steps of the Traube synthesis are:

Nitrosation: A 4-amino-6-hydroxypyrimidine (B372064) is treated to introduce a nitroso group at the 5-position. scribd.com

Reduction: The nitroso group is then reduced to an amino group, yielding a 4,5-diaminopyrimidine. drugfuture.com

Cyclization: The resulting diamine is heated with a one-carbon source like formic acid to close the imidazole ring. drugfuture.comthieme-connect.de

For this compound, a suitable starting material would be 4,5-diamino-6-methyl-2-pyrimidinol. Cyclization of this precursor with formic acid would yield the desired product. The versatility of the Traube synthesis allows for the preparation of a wide array of purine derivatives by varying the substituents on the initial pyrimidine ring and the nature of the cyclizing agent. thieme-connect.de

Precursor CategorySpecific ExamplesRole in Purine Ring Formation
Pyrimidines 4,5-DiaminopyrimidinesForms the six-membered ring foundation.
One-Carbon Sources Formic acid, Diethoxymethyl acetate, Chlorocarbonic esterProvides the C8 atom to complete the five-membered imidazole ring. drugfuture.comthieme-connect.de
Acyclic Precursors Hydrogen cyanide, Ammonia, WaterCan form purines under prebiotic conditions, demonstrating fundamental condensation pathways. wikipedia.org

Regioselective Synthesis of this compound

Achieving regioselectivity—the precise placement of functional groups—is critical in synthesizing complex molecules. For this compound, this means ensuring the hydroxyl group is at the C2 position and the methyl group is at the C6 position. The Traube synthesis is inherently regioselective if the correct 4,5-diaminopyrimidine precursor is used, as the positions of the substituents are pre-determined before the final cyclization step. thieme-connect.deacs.org

Alternative strategies for regioselective synthesis involve modifying a pre-existing purine ring. For example, starting with a di-substituted purine like 2,6-dichloropurine (B15474) allows for the selective functionalization of each position. nih.gov A regioselective reaction could involve the displacement of one halogen, followed by another, controlling the final substitution pattern. Research has shown that N7-alkylation of certain 6-substituted purines can be achieved with high regioselectivity using specific catalysts like SnCl₄, although 6-methylpurine (B14201) itself was found to be unreactive under these conditions. acs.org The choice of synthetic route—either building the ring from a substituted pyrimidine or modifying a purine scaffold—depends on the availability of starting materials and the desired efficiency of the reaction sequence.

Derivatization and Chemical Modification of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse library of compounds for biological screening. Cross-coupling reactions and other modern synthetic techniques are invaluable for this purpose.

Introduction of Substituents via Cross-Coupling Reactions (e.g., Pd, Ni, Fe Catalysis)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium (Pd), nickel (Ni), and iron (Fe) have been successfully employed for the derivatization of purine rings.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for reactions like Suzuki and Stille couplings to introduce aryl, heteroaryl, or alkyl groups onto the purine scaffold. d-nb.infonih.gov For instance, 2-chloro-6-methylpurine derivatives can undergo Suzuki coupling with phenylboronic acid to yield 6-methyl-2-phenylpurines. nih.gov This approach allows for the systematic modification of the purine core.

Nickel (Ni) Catalysis: Nickel catalysts offer a cost-effective and efficient alternative for purine synthesis and modification. rsc.orgresearchgate.net Nickel complexes can catalyze the coupling of 6-(methylthio)purine derivatives with various Grignard reagents to produce 6-alkylpurines in good yields. oup.com Furthermore, dual photoredox/nickel catalysis has emerged as a strategy for the direct sp²–sp³ cross-coupling of chloropurines with alkyl bromides, even on unprotected nucleosides. nih.gov

Iron (Fe) Catalysis: Iron catalysts are appealing due to their low cost, low toxicity, and environmental friendliness. acgpubs.orgacs.org Iron-catalyzed cross-coupling reactions of 9-substituted 2,6-dichloropurines with methylmagnesium chloride can regioselectively produce 2-chloro-6-methylpurines. nih.gov These reactions are often rapid and high-yielding, making them suitable for large-scale synthesis. acs.orggoogle.com In some cases, iron is used in conjunction with a co-catalyst like copper(I) to facilitate the coupling of halogenated purines with Grignard reagents. kuleuven.benih.gov

Microwave-Assisted Synthetic Approaches for Enhanced Efficiency

Microwave-assisted organic synthesis has become a standard technique for accelerating reaction rates, increasing yields, and improving product purity. mdpi.comfip.orgmdpi.com The synthesis of 6-methylpurines has been significantly enhanced by microwave irradiation. A notable method involves the one-pot reaction of 6-halopurine derivatives with ethyl acetoacetate. researchgate.net Under microwave heating, this reaction proceeds through a direct coupling, followed by in-situ deacetylation and decarboxylation, to afford the desired 6-methylated purines in high yields within minutes. researchgate.net This approach avoids the often harsh conditions and expensive catalysts required by other methods. researchgate.net

The table below summarizes the optimization of microwave-assisted synthesis of 9-Bn-6-methylpurine from 9-Bn-6-chloropurine.

EntrySolventBase (7.5 equiv)Temp. (°C)Time (min)Yield (%)
1DMSOK₂CO₃801091
2DMSOK₂CO₃80889
3DMSOK₂CO₃80575
4DMSOK₂CO₃70538
5DMFK₂CO₃801017
6DMAcK₂CO₃801021
7DMSOCs₂CO₃801062
8DMSOK₃PO₄·3H₂O801090
9DMSONa₂CO₃801070
Data sourced from ARKIVOC 2010 (ix) 300-307. researchgate.net

Synthesis of Nucleoside Analogs Incorporating this compound Moieties

Nucleoside analogs, where the purine base is attached to a sugar moiety, are a critical class of antiviral and anticancer drugs. medchemexpress.com Synthesizing these analogs involves attaching a sugar, often a ribose or deoxyribose derivative, to the purine nitrogen, typically at the N9 position.

A primary method for this transformation is the Vorbrüggen glycosylation . nih.govgoogle.com In this reaction, a silylated purine base is coupled with a protected sugar (usually an acylated ribose) in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) triflate (TMSOTf). d-nb.infonih.gov This method generally secures the desired β-stereochemistry at the anomeric carbon of the sugar. google.com For example, silylated 6-methylpurine can be coupled with a protected 3'-deoxy-3'-fluororibofuranose to construct novel fluorinated nucleoside analogs. d-nb.info

Another powerful technique is enzymatic synthesis . Nucleoside phosphorylases and trans-N-deoxyribosylases can catalyze the transfer of a sugar moiety from a donor nucleoside to a purine acceptor base. ucm.esscispace.com This approach offers high regioselectivity and stereoselectivity under mild conditions. Research has shown that enzymes like nucleoside deoxyribosyltransferase can recognize various purine analogues, including 6-methylpurine, as acceptors for the synthesis of novel nucleosides. ucm.es

2′-C-Methyl Purine Nucleoside Analogs

The introduction of a methyl group at the 2′-position of the nucleoside sugar ring significantly influences its conformational properties and biological activity. Synthetic strategies have been developed to access both α- and β-isomers of 2'-C-methylpurine nucleosides.

Stereoselective synthesis of (2′S)-2′-deoxy-2′-C-methyladenosine and (2′S)-2′-deoxy-2′-C-methylinosine has also been reported, starting from 6-O-(2,6-dichlorophenyl)inosine. researchgate.net The synthetic sequence includes a Wittig reaction to introduce the exocyclic methylene (B1212753) group, followed by a stereoselective oxidation with osmium tetroxide (OsO₄). researchgate.net

Table 1: Synthesis of 2′-C-Methyl Purine Nucleoside Analogs

Target CompoundStarting MaterialKey StepsOverall YieldReference
2′-Deoxy-2′-C-α-methyladenosineMethyl 2-acetoxymethyl-3,5-di-O-(tert-butyldimethylsilyl)-d-ribofuranosideGlycosylation25% thieme-connect.deresearchgate.net
2′-Deoxy-C-α-methylguanosineMethyl 2-acetoxymethyl-3,5-di-O-(tert-butyldimethylsilyl)-d-ribofuranosideGlycosylation17% thieme-connect.deresearchgate.net
2′-C-β-Methyl-2′-deoxyguanosine1,3,5-Tri-O-benzoyl-α-d-ribofuranose2'-Radical deoxygenation9.7% acs.orgnih.gov
2′-C-β-Methyl-2′-deoxyguanosineGuanosine (B1672433)2'-Radical deoxygenation23% acs.orgnih.gov
(2′S)-2′-Deoxy-2′-C-methyladenosine6-O-(2,6-Dichlorophenyl)inosineWittig reaction, OsO₄ oxidationNot Reported researchgate.net
(2′S)-2′-Deoxy-2′-C-methylinosine6-O-(2,6-Dichlorophenyl)inosineWittig reaction, OsO₄ oxidationNot Reported researchgate.net
Other Sugar-Modified Derivatives

Beyond C2'-methylation, various other modifications to the sugar moiety of 6-methylpurine nucleosides have been explored to generate novel analogs with potentially enhanced therapeutic properties.

Fluorinated Derivatives: Fluorination of the sugar ring is a common strategy to increase metabolic stability. The synthesis of 6-methylpurine-3'-deoxy-3'-fluoro-β-D-riboside has been achieved as an analog of the biologically active natural product, 6-methylpurine-β-D-riboside. beilstein-journals.orgnih.govresearchgate.net The synthesis starts with the preparation of 6-methylpurine from 6-chloropurine. beilstein-journals.orgnih.gov The 6-methylpurine is then silylated with N,O-Bis(trimethylsilyl)acetamide (BSA) and glycosylated with a protected 3'-fluoro-sugar intermediate, 1',2'-di-O-acetyl-5'-O-p-toluyl-3'-fluoro-3'-deoxy-β-D-ribofuranose, to afford the protected nucleoside in 78% yield. beilstein-journals.orgnih.govresearchgate.net Subsequent deprotection furnishes the final fluorinated product. beilstein-journals.org

Deoxy and C-Alkylated Sugar Derivatives: Modifications at other positions of the sugar ring have also been investigated. For instance, 9-(6-deoxy-β-D-allofuranosyl)-6-methylpurine and 9-(6-deoxy-5-C-methyl-β-D-ribo-hexofuranosyl)-6-methylpurine have been synthesized. nih.gov These syntheses utilize specific glycosyl donors prepared in multiple steps from 1,2:5,6-di-O-isopropylidine-α-D-glucofuranose. nih.gov The coupling of these sugar donors with silylated 6-methylpurine is carried out under Vorbrüggen glycosylation conditions, followed by deprotection of the hydroxyl groups to yield the final products. nih.gov

Thio-Substituted Derivatives: A versatile and efficient method for creating sugar-modified nucleosides is the photoinduced thiol-ene click reaction. rsc.orgnih.govresearchgate.net This radical-mediated hydrothiolation allows for the coupling of various thiols to nucleoside enofuranoside derivatives. rsc.orgresearchgate.net By optimizing reaction conditions, such as cooling to -80 °C and using UV-light initiation, the hydrothiolation of C2′-, C3′-, and C4′-exomethylene derivatives of nucleosides proceeds in good to high yields with excellent diastereoselectivity. rsc.orgresearchgate.net This method provides a powerful tool for generating a broad range of thio-substituted purine nucleosides.

Table 2: Synthesis of Other Sugar-Modified 6-Methylpurine Derivatives

Target CompoundStarting MaterialsKey ReactionYieldReference
6-Methylpurine-3'-deoxy-3'-fluoro-β-D-riboside6-Methylpurine, Protected 3'-fluoro-sugarVorbrüggen Glycosylation78% (glycosylation step) beilstein-journals.orgnih.gov
9-(6-Deoxy-β-D-allofuranosyl)-6-methylpurineSilylated 6-methylpurine, 1,2-di-O-acetyl-3,5-di-O-benzyl-α-d-allofuranoseVorbrüggen GlycosylationNot Reported nih.govnih.gov
9-(6-Deoxy-5-C-methyl-β-D-ribo-hexofuranosyl)-6-methylpurineSilylated 6-methylpurine, 1-O-acetyl-3-O-benzyl-2,5-di-O-benzoyl-6-deoxy-5-C-methyl-β-d-ribohexofuranoseVorbrüggen GlycosylationNot Reported nih.gov
Thio-substituted nucleosidesNucleoside enofuranoside derivatives, Various thiolsPhotoinduced thiol-ene couplingGood to high yields rsc.orgresearchgate.net

Spectroscopic and Structural Elucidation of 2 Hydroxy 6 Methylpurine and Its Complexes

Fundamental Spectroscopic Characterization Techniques

Spectroscopic methods provide the foundational data for the structural confirmation and analysis of 2-Hydroxy-6-methylpurine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. While detailed spectra are specific to experimental conditions, the expected NMR signals can be predicted based on its molecular structure. For instance, 1H NMR would confirm the presence of the methyl group and protons on the purine (B94841) ring system. Advanced NMR techniques, such as Electron Nuclear Double Resonance (ENDOR), have been instrumental in studying isotopically labeled versions of the compound, such as 8-¹³C-2-hydroxy-6-methylpurine, to probe its interaction with metallic centers in enzymes. researchgate.netacs.org

Proton Type Expected Chemical Shift (δ, ppm) Notes
-CH₃ (Methyl)~2.5Singlet, characteristic of a methyl group attached to an aromatic system.
C8-H (Purine Ring)~7.5-8.5Singlet, typical for a proton on the imidazole (B134444) part of the purine ring.
N-H (Amide/Iminol)~10.0-13.0Broad singlets, exchangeable with D₂O. Position is highly dependent on solvent, concentration, and tautomeric form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amide and aromatic functionalities. These vibrational signatures are crucial for confirming the presence of key structural motifs.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretch3100-3300 (broad)
C-H (Aromatic/Methyl)Stretch2900-3100
C=O (Amide)Stretch1650-1700 (strong)
C=N / C=C (Aromatic)Stretch1400-1600

Table 2: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry for Molecular Fragmentation Patterns

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺150Molecular Ion
[M-CH₃]⁺135Loss of a methyl radical
[M-CO]⁺122Loss of carbon monoxide
[M-HCN]⁺123Loss of hydrogen cyanide from the ring

Table 3: Predicted Mass Spectrometry Fragments for this compound.

High-Resolution Structural Biology through Crystallography

Crystallography, particularly X-ray diffraction, offers unparalleled, high-resolution insights into the three-dimensional structure of molecules, especially when they are bound within the active sites of enzymes.

X-ray Crystallography of this compound in Enzyme Complexes

The crystal structure of this compound complexed with bovine xanthine (B1682287) oxidase has been solved, providing a detailed view of the enzyme-substrate interaction. researchgate.netrcsb.org This work was crucial as it trapped a key catalytic intermediate, offering a snapshot of the enzyme in action. rcsb.org The structure (PDB ID: 3B9J) was determined at a resolution of 2.3 Å. rcsb.orgpdbj.org This crystallographic analysis confirmed that upon reaction, the substrate becomes hydroxylated at its C8 position and remains coordinated to the enzyme's molybdenum cofactor. rcsb.orgmdpi.com This finding was a significant step in understanding the reaction mechanism of xanthine oxidase. rcsb.orgpnas.org

Parameter Value Source Enzyme PDB ID
Resolution2.3 ÅBovine Xanthine Oxidase3B9J
MethodX-Ray DiffractionBovine Xanthine Oxidase3B9J
StateCatalytic IntermediateBovine Xanthine Oxidase3B9J

Table 4: Crystallographic Data for this compound in Complex with Xanthine Oxidase.

Analysis of Ligand Orientation and Intermolecular Interactions within Active Sites

The crystal structure of the this compound-xanthine oxidase complex reveals a specific and catalytically relevant orientation of the ligand within the enzyme's active site. researchgate.netresearchgate.net The purine heterocycle is positioned between two phenylalanine residues, Phe-914 and Phe-1009, through stacking and side-on interactions. researchgate.net A critical interaction involves the carbonyl oxygen at the C2 position of the purine ring, which forms a hydrogen bond with the side chain of Arg-880. researchgate.netrcsb.org In contrast, the methyl group at the C6 position is directed away from this arginine residue and fits into a hydrophobic pocket. researchgate.net This orientation places the C8 atom of the purine in close proximity to the molybdenum center, poised for nucleophilic attack by a Mo-OH group. researchgate.netpnas.org In one of the active sites within the crystal's asymmetric unit, the structure captures the molecule as a covalent intermediate, linked to the molybdenum atom via the newly added oxygen at the C8 position (Mo–O–C8). researchgate.net

Interaction Type Ligand Atom/Group Enzyme Residue Description
Hydrogen BondC2 Carbonyl OxygenArg-880Stabilizes the ligand orientation. researchgate.netrcsb.org
Pi-StackingPurine RingPhe-914Stacking interaction with the phenyl ring. researchgate.net
Hydrophobic InteractionPurine RingPhe-1009Side-on interaction with the phenyl ring. researchgate.net
Hydrophobic InteractionC6 Methyl GroupHydrophobic PocketThe methyl group projects into a nonpolar region. researchgate.net
Covalent Bond (Intermediate)C8 (post-hydroxylation)Molybdenum Cofactor (via Oxygen)A Mo-O-C8 linkage is formed during catalysis. researchgate.net

Table 5: Intermolecular Interactions of this compound in the Xanthine Oxidase Active Site.

Electron Paramagnetic Resonance (EPR) and Related Advanced Spectroscopies

Advanced spectroscopic methods are crucial for understanding the intricate mechanisms of metalloenzymes. In the study of the molybdenum-containing enzyme xanthine oxidase, Electron Paramagnetic Resonance (EPR) spectroscopy and related techniques have been indispensable for characterizing the transient paramagnetic species that form during catalysis. The use of specific substrates, such as this compound, which often react slowly, allows for the trapping and detailed investigation of these fleeting intermediates.

The interaction between xanthine oxidase and the slow-reacting substrate this compound is a key model for studying the enzyme's catalytic cycle. nih.govmdpi.com This reaction generates a significant and well-characterized Molybdenum(V) (Mo(V)) intermediate, which is paramagnetic and thus observable by EPR spectroscopy. researchgate.net This intermediate gives rise to a signal famously known as the "very rapid" EPR signal, which is considered an authentic species in the catalytic pathway. nih.govmdpi.com The slow kinetics of this compound facilitate the accumulation of this Mo(V) species to levels high enough for detailed spectroscopic analysis. nih.govmdpi.com

Kinetic and spectroscopic studies have revealed that the reaction does not proceed by a direct one-electron reduction of the initial Mo(VI) state. Instead, the enzyme is first reduced by two electrons, from Mo(VI) to a diamagnetic Mo(IV) state, with the product bound. mdpi.comnih.gov This Mo(IV) intermediate is then oxidized by one electron to the paramagnetic Mo(V) state, the species responsible for the "very rapid" EPR signal. mdpi.comnih.gov

Another EPR signal, termed the "rapid" signal, has also been observed. However, further investigation showed that this species is not a true catalytic intermediate in the main reaction sequence. nih.govacs.org It arises from the binding of the substrate to an enzyme that has already been partially reduced, making it formally a dead-end intermediate. nih.govsemanticscholar.org Studies have shown that by partially reducing the enzyme before adding this compound, the "rapid" signal can be made to appear before the "very rapid" signal, confirming that it lies upstream and is not part of the primary catalytic turnover sequence. mdpi.comescholarship.org

EPR SignalRole in Catalysis with this compoundPrecursor Molybdenum State
"Very Rapid" Authentic catalytic intermediate nih.govmdpi.comMo(IV) mdpi.comnih.gov
"Rapid" Dead-end intermediate; not on the main catalytic path nih.govnih.govsemanticscholar.orgPre-reduced Mo(V) mdpi.com

Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, a pulsed EPR technique, provides information about weak magnetic interactions between the paramagnetic center and surrounding nuclear spins, allowing for the determination of distances and bonding arrangements. nih.gov ESEEM has been instrumental in probing the structure of the "very rapid" Mo(V) intermediate formed with this compound. nih.govmdpi.comnih.gov

Key findings from ESEEM studies include:

Substrate Orientation: To further define the orientation, experiments were conducted with deuterated this compound. No modulation was detected from the deuterons in the methyl group, placing them at a distance greater than 4.9 Å from the Mo(V) ion. mdpi.comnih.gov

Exchangeable Deuteron (B1233211) Distance: In contrast, significant modulation was observed from exchangeable deuterons when the experiment was performed in D₂O. nih.gov A large part of this interaction was attributed to the exchangeable deuteron on the N7 nitrogen of the purine substrate. nih.gov This allowed for the estimation of the distance between the Mo(V) center and the N7 deuteron to be approximately 3.2 Å. mdpi.com

These ESEEM results, summarized in the table below, provided crucial geometric constraints on the arrangement of the substrate within the enzyme's active site during catalysis. mdpi.comnih.gov

Interacting Nucleus (from this compound)ESEEM ObservationInferred Distance from Mo(V)
Substrate Ring Nitrogens (¹⁴N)Strong modulation observed mdpi.comnih.govClose proximity, coordinated to Mo(V) nih.gov
Methyl Group DeuteronsNo modulation observed mdpi.comnih.gov> 4.9 Å mdpi.comnih.gov
Exchangeable N7 DeuteronModerately deep modulation nih.gov~ 3.2 Å mdpi.comnih.gov

Electron Nuclear Double Resonance (ENDOR) is another high-resolution technique that measures hyperfine interactions between the electron spin of a paramagnetic center and nearby nuclear spins. researchgate.netnih.gov It has been applied to the "very rapid" Mo(V) intermediate generated with this compound to precisely probe the electronic structure and the nature of the substrate-metal linkage. nih.govsemanticscholar.orgresearchgate.net

A central question in the catalytic mechanism was whether a direct covalent bond forms between the molybdenum and the C8 carbon of the purine substrate during hydroxylation. researchgate.net To address this, ENDOR studies were performed using this compound specifically labeled with a ¹³C isotope at the C8 position. nih.govmdpi.com The experiments revealed only a weak ¹³C hyperfine coupling, with a measured isotropic hyperfine coupling constant (A_iso_) of approximately 7.9 MHz. nih.gov This small value conclusively ruled out a direct Mo-C8 bonding interaction in the "very rapid" intermediate. researchgate.netnih.gov

Furthermore, when the reaction was carried out in water enriched with the ¹⁷O isotope, ENDOR and EPR spectroscopy detected a strong and nearly isotropic hyperfine coupling to a single oxygen atom. rsc.org This finding was interpreted as definitive evidence for a Mo-O-C structure, where the product is coordinated to the molybdenum atom via the oxygen that was just incorporated in the hydroxylation reaction. rsc.org This structural detail, first established by advanced spectroscopy, was later confirmed by X-ray crystallography. nih.govmdpi.comsemanticscholar.orgresearchgate.net

Isotope Used in StudyENDOR FindingConclusion
8-¹³C-2-Hydroxy-6-methylpurineWeak hyperfine coupling (A_iso ≈ 7.9 MHz) nih.govNo direct Mo-C8 bond in the "very rapid" intermediate researchgate.netnih.gov
¹⁷O-enriched waterStrong, isotropic ¹⁷O hyperfine coupling rsc.orgProduct is coordinated via the catalytically introduced hydroxyl group (Mo-O-C linkage) rsc.org

Electronic absorption (UV-visible) spectroscopy is a powerful method for monitoring the changes in the oxidation state of the molybdenum center during the enzymatic reaction. researchgate.net By using rapid kinetic techniques with this compound, distinct spectral intermediates have been identified that correspond to different redox states of the molybdenum. nih.govacs.org

The reaction of xanthine oxidase with substoichiometric amounts of this compound gives rise to two observable intermediates:

Mo(IV) Intermediate: The initial step is the reduction of the enzyme from Mo(VI) to Mo(IV). nih.govescholarship.org This process is associated with the formation of a spectral species that has a difference spectrum (relative to the oxidized enzyme) with a maximum absorbance at 470 nm. nih.govnih.govtandfonline.comnih.govresearchgate.net

Mo(V) Intermediate: This Mo(IV) species subsequently undergoes a one-electron oxidation to the Mo(V) state. nih.gov This step corresponds to the formation of the "very rapid" EPR signal and is accompanied by a spectral shift, resulting in a new intermediate with a difference spectrum absorbance maximum at 540 nm. nih.govnih.govtandfonline.comnih.govresearchgate.net

Molybdenum Redox StateSpectroscopic Feature (Difference Spectrum)Corresponding EPR Signal
Mo(IV)Absorbance maximum at 470 nm nih.govtandfonline.comnih.govresearchgate.netEPR-silent
Mo(V)Absorbance maximum at 540 nm nih.govtandfonline.comnih.govresearchgate.net"Very Rapid" nih.gov

Molecular Interactions and Enzymatic Mechanisms Involving 2 Hydroxy 6 Methylpurine

Interaction with Molybdenum-Containing Hydroxylases

2-Hydroxy-6-methylpurine as a Substrate for Xanthine (B1682287) Oxidoreductase (XOR)

Xanthine oxidoreductase (XOR) is the prototypical molybdenum hydroxylase, responsible for the final two steps in human purine (B94841) catabolism: the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. pnas.orgnih.gov this compound is recognized as a substrate for XOR, although it is considered a "poor" or "slow" substrate compared to the physiological substrates. nih.govresearchgate.net This characteristic has made it an invaluable tool for mechanistic studies, as the slower reaction rate facilitates the trapping and characterization of reaction intermediates. researchgate.netrcsb.org The enzymatic reaction involves the hydroxylation of this compound at the C8 position, a process analogous to the conversion of xanthine to uric acid. researchgate.netrcsb.org

The reaction of XOR with this compound has been investigated using various techniques, including rapid reaction kinetics and X-ray crystallography, to elucidate the orientation of the substrate in the active site and the roles of key amino acid residues in catalysis. nih.govresearchgate.net These studies have been instrumental in developing our current understanding of the enzyme's function. researchgate.netrcsb.org

Detailed Kinetic and Mechanistic Studies of C8-Hydroxylation

The hydroxylation of this compound at its C8 position by xanthine oxidoreductase is a two-electron reduction of the molybdenum center, from Mo(VI) to Mo(IV). pnas.org This process is initiated by a nucleophilic attack. pnas.orgresearchgate.net

Crystallographic studies have successfully captured this compound within the active site of bovine xanthine oxidase, providing a detailed view of its binding orientation. researchgate.netresearchgate.net The substrate is positioned with its C8 atom oriented towards the equatorial Mo-OH group of the molybdenum center. researchgate.net The heterocyclic molecule is sandwiched between two phenylalanine residues, Phe-914 and Phe-1009, which constrain it in a specific plane relative to the molybdenum center. researchgate.net

A crucial aspect of the substrate's orientation is the interaction of its pyrimidine (B1678525) subnucleus with the active site residue Arg-880. nih.govresearchgate.net For this compound, the C2 carbonyl group is oriented towards and interacts with Arg-880. researchgate.netrcsb.orgresearchgate.net This orientation is considered less catalytically effective compared to that of "good" substrates like xanthine, where the C6 carbonyl is positioned to interact with Arg-880. nih.govresearchgate.net This difference in orientation is thought to contribute to this compound being a poor substrate. The methyl group at the C6 position of this compound projects into a hydrophobic pocket, away from Arg-880. researchgate.net

The slow reaction of xanthine oxidase with this compound has enabled the detection and characterization of reaction intermediates. nih.gov Using UV-visible spectrophotometry, two distinct intermediates have been identified during the reaction under aerobic conditions. nih.gov These intermediates are associated with changes in the molybdenum center's oxidation state. nih.gov

Crystal structures have captured a key reaction intermediate where a covalent bond has formed between the C8 of the purine and an oxygen atom from the molybdenum center, with the product still coordinated to the now-reduced molybdenum. pnas.orgresearchgate.net

Table 1: Spectral Properties of Reaction Intermediates

IntermediateAssociated Molybdenum StateAbsorbance Maxima (nm)
First IntermediateMo(IV)470
Second IntermediateMo(V) ("very rapid" signal)540

Data sourced from kinetic studies of the reaction of xanthine oxidase with this compound. nih.gov

Several amino acid residues within the active site of xanthine oxidoreductase play critical roles in the catalysis of this compound hydroxylation.

Arg-880: This residue is crucial for transition state stabilization. It interacts with a carbonyl oxygen of the purine substrate. In the case of this compound, it is the C2 carbonyl that interacts with Arg-880. researchgate.netresearchgate.net This interaction is thought to be less effective for catalysis compared to the interaction with the C6 carbonyl of substrates like xanthine. nih.gov The primary role of Arg-880 is believed to be in charge compensation during the nucleophilic attack on the substrate.

Phe-914 and Phe-1009: These two phenylalanine residues form a key part of the substrate-binding site. researchgate.net this compound stacks against Phe-914 and has a side-on interaction with Phe-1009. researchgate.net Together, they constrain the substrate in a well-defined plane, ensuring its proper orientation for the hydroxylation reaction at the C8 position.

Glu-1261: This glutamate (B1630785) residue is considered the active site base that facilitates catalysis by deprotonating the Mo-OH group, thereby enhancing its nucleophilicity for the attack on the substrate's carbon center.

Glu-802: This residue is proposed to facilitate the tautomerization of the substrate, which helps to stabilize the accumulation of negative charge on the heterocycle during the nucleophilic attack.

Table 2: Key Active Site Residues and Their Functions

ResidueProposed FunctionInteraction with this compound
Arg-880Transition state stabilization, charge compensationInteracts with the C2 carbonyl group. researchgate.netresearchgate.net
Phe-914Substrate binding and orientationStacks with the purine ring. researchgate.net
Phe-1009Substrate binding and orientationSide-on interaction with the purine ring. researchgate.net
Glu-1261Active site base, deprotonates Mo-OHFacilitates nucleophilic attack.
Glu-802Facilitates substrate tautomerizationStabilizes negative charge during reaction.

The currently favored mechanism for the C8-hydroxylation of substrates like this compound by xanthine oxidoreductase involves a base-assisted nucleophilic attack. pnas.orgnih.govresearchgate.net In this mechanism, the reaction is initiated by the catalytically labile Mo-OH group of the oxidized Mo(VI) center. pnas.orgresearchgate.net This attack is facilitated by an active site base, likely Glu-1261, which deprotonates the Mo-OH group.

The nucleophilic attack of the molybdenum-bound oxygen occurs at the C8 position of the purine ring. nih.govresearchgate.net This is accompanied by a concomitant hydride transfer from the C8 position of the substrate to the Mo=S group of the molybdenum center. nih.govresearchgate.netnih.gov This process results in the formation of a reduced Mo(IV)-SH species with the product, 2,8-dihydroxy-6-methylpurine, coordinated to the molybdenum via the newly introduced hydroxyl group. pnas.orgresearchgate.net ENDOR (Electron Nuclear Double Resonance) studies using isotopically labeled this compound have provided evidence against a direct Mo-C bond in the "very rapid" intermediate, supporting a mechanism that begins with a nucleophilic attack. nih.gov

The breakdown of this intermediate can then proceed via two pathways: either the product dissociates from the Mo(IV) center, or a one-electron oxidation occurs to form the Mo(V) "very rapid" species with the product still bound. pnas.orgnih.govresearchgate.net For this compound, product dissociation largely occurs at the Mo(V) level. pnas.orgresearchgate.net

Role of Specific Active Site Residues (e.g., Arg-880, Phe-914, Phe-1009) in Catalysis

Comparative Analysis with Other Purine Substrates and Inhibitors of XOR

This compound (HMP) serves as a slow substrate for Xanthine Oxidoreductase (XOR), a key enzyme in purine catabolism that hydroxylates hypoxanthine to xanthine and then to uric acid. researchgate.netinnovareacademics.in Its interaction with the enzyme's molybdenum active site has been pivotal in elucidating the catalytic mechanism, especially when compared to physiological substrates and clinical inhibitors.

Crystallographic studies have revealed that the orientation of HMP in the XOR active site is distinct from that of other substrates like xanthine and lumazine (B192210). nih.gov HMP binds with its C2 carbonyl group oriented toward the crucial active site residue Arginine-880 (Arg-880). researchgate.net This orientation is considered catalytically less effective. nih.gov This structure represents a true catalytic intermediate, as it shows clear electron density between the molybdenum atom and the C8 position of HMP, which is the site of hydroxylation. researchgate.netnih.gov

In contrast, good substrates such as xanthine and lumazine are hypothesized to bind in the opposite orientation, with their C6 and C4 carbonyl groups, respectively, positioned to interact with Arg-880. researchgate.netnih.gov This alternative positioning is thought to represent a more effective catalytic orientation, facilitating a faster reaction rate. nih.gov The slower reaction rate of HMP is attributed not to a slower hydroxylation step but to a delayed release of the product from the active site. nih.gov

The inhibitor alloxanthine (oxypurinol), the active metabolite of the gout medication allopurinol, binds in an orientation analogous to HMP, with the pyrimidine subnucleus oriented similarly toward Arg-880. nih.govescholarship.org This comparative analysis underscores the critical role of substrate orientation in determining catalytic efficiency and provides a structural basis for the differing activities of various purines at the XOR active site.

Table 1: Comparative Orientation of Purines and Pteridines in the XOR Active Site

CompoundTypeOrientation Relative to Arg-880Catalytic EfficiencyReference
This compoundSlow SubstrateC2 carbonyl oriented towards Arg-880Low (less effective orientation) researchgate.netnih.gov
XanthinePhysiological SubstrateC6 carbonyl oriented towards Arg-880 (hypothesized)High (more effective orientation) researchgate.netnih.gov
LumazineGood SubstrateC4 carbonyl oriented towards Arg-880High (more effective orientation) nih.gov
Alloxanthine (Oxypurinol)InhibitorC2 carbonyl oriented towards Arg-880 (similar to HMP)Inhibitory nih.govescholarship.org

Analogous Interactions with Other Molybdoenzymes (e.g., Nicotinate (B505614) Dehydrogenase)

The structural insights gained from the this compound-XOR complex have proven valuable for understanding other related enzymes. Nicotinate dehydrogenase (NDH) from Eubacterium barkeri is a molybdoenzyme that catalyzes the hydroxylation of nicotinate to 6-hydroxynicotinate. pnas.orgnih.gov Despite differences in substrates, NDH shares significant structural and mechanistic similarities with XOR, including the conservation of amino acids essential for catalysis. pnas.org

Researchers have used the crystal structure of bovine XOR (bXOR) in complex with this compound as a structural model to predict how the substrate nicotinate binds to the active site of NDH. pnas.orgresearchgate.net In the bXOR-HMP complex, the purine binds between phenylalanine residues in the active site. pnas.org For nicotinate to bind effectively in the NDH active site, a key phenylalanine residue must rotate to adopt a conformation similar to that observed in the substrate-bound bXOR structure. pnas.orgresearchgate.net This modeling produces a mechanistically sound complex where the carbon atom targeted for hydroxylation is positioned appropriately relative to the molybdenum center, analogous to the HMP position in XOR. pnas.org This highlights a common mechanism of substrate binding and transition state stabilization among molybdenum hydroxylases. pnas.org

Other Enzymatic and Molecular Target Interactions (non-clinical mechanistic focus)

Effects on Purine Metabolism Pathways and Enzymes

This compound is directly linked to purine catabolism as a product of the enzyme Xanthine Oxidoreductase (XOR). Its precursor, 6-methylpurine (B14201), is an analogue of adenine (B156593) and can be oxidized by XOR at its C2 position to yield this compound. sdiarticle3.com However, substrates containing a methyl group, such as 6-methylpurine, are generally less reactive with XOR compared to the natural substrate hypoxanthine. sdiarticle3.com

The precursor 6-methylpurine is also a substrate for enzymes in the purine salvage pathway. mdpi.com Specifically, it can be converted into cytotoxic nucleotides by adenine phosphoribosyltransferase (APRT). nih.gov This metabolic activation is a key reason for the cytotoxicity of 6-methylpurine. mdpi.com Therefore, the generation of this compound by XOR represents one metabolic fate of 6-methylpurine, diverting it through the catabolic pathway, while its processing by APRT shunts it into a synthetic pathway leading to toxic metabolites.

Interactions with Purine Nucleoside Phosphorylase (PNP)

While this compound is a known substrate for XOR, its direct interaction with Purine Nucleoside Phosphorylase (PNP) is not well-documented in available research. However, its non-hydroxylated precursor, 6-methylpurine, is central to studies involving bacterial PNP, particularly from Escherichia coli.

Human PNP (hPNP) and E. coli PNP (ePNP) have different substrate specificities; notably, ePNP efficiently cleaves adenosine (B11128) and its analogues, whereas hPNP does not. mdpi.comnih.gov This difference is exploited in gene-directed enzyme prodrug therapy (GDEPT). In this approach, non-toxic nucleoside prodrugs of 6-methylpurine, such as 9-(β-D-ribofuranosyl)-6-methylpurine (MeP-dR), are administered systemically. nih.govnih.gov These prodrugs are poor substrates for human enzymes and thus have low toxicity. nih.gov However, in tumor cells engineered to express ePNP, the enzyme cleaves the prodrug, releasing the highly toxic base 6-methylpurine. nih.govresearchgate.net The released 6-methylpurine is then activated by APRT, leading to cancer cell death. nih.gov While this demonstrates a critical interaction between the 6-methylpurine scaffold and bacterial PNP, further research is needed to determine if the hydroxylated form, this compound, or its nucleosides interact meaningfully with either human or bacterial PNP.

Computational and Theoretical Investigations of 2 Hydroxy 6 Methylpurine

Molecular Modeling and Docking Simulations of Enzyme-Ligand Complexes

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 2-Hydroxy-6-methylpurine, and a protein's active site.

Prediction of Binding Modes and Affinities within Protein Active Sites

Computational studies have been instrumental in predicting how this compound binds within the active sites of enzymes like bovine xanthine (B1682287) oxidase (bXOR). It has been shown that this compound orients itself within the active site by positioning its C2 carbonyl group to interact with the amino acid residue Arg-880. researchgate.net This interaction is crucial for stabilizing the transition state during the enzymatic reaction. researchgate.net In bXOR, this compound binds between phenylalanine residues, with the carbon atom targeted for hydroxylation situated close to an equatorial hydroxyl ligand. pnas.org This specific orientation is considered a mechanistically reasonable complex for the subsequent enzymatic reaction. pnas.org

Molecular docking studies on related purine (B94841) derivatives have further highlighted the importance of specific interactions in determining binding affinity. For instance, in the case of 6-(N-benzoylamino)purine, a potent inhibitor of xanthine oxidase, hydrogen bonding between the N-7 of the purine ring and Arg880, as well as between the purine's N-H group and Thr1010, are critical for the stability of the enzyme-inhibitor complex. tandfonline.com Non-bonded interactions with residues such as Gly799, Glu802, Phe914, Ala1078, and Ala1079 also play a significant role. tandfonline.com The calculated interaction energy for 6-(N-benzoylamino)purine with xanthine oxidase was found to be -30.5 kcal/mol, indicating a strong binding affinity. tandfonline.com

The following table summarizes the key interactions and binding energies of purine derivatives with xanthine oxidase as determined by molecular modeling:

CompoundKey Interacting ResiduesInteraction Energy (kcal/mol)
6-(N-benzoylamino)purineArg880, Thr1010, Gly799, Glu802, Phe914, Ala1078, Ala1079-30.5 tandfonline.com
8-bromoxanthineNot specified-22.6 tandfonline.com
Adenine (B156593)Not specified-17.2 tandfonline.com

Conformational Dynamics and Energetics of Ligand Binding

The binding of a ligand to an enzyme's active site is a dynamic process involving conformational changes in both the ligand and the protein. In the case of nicotinate (B505614) dehydrogenase (NDH), which shares structural similarities with bXOR, the binding of a substrate analogous to this compound requires the rotation of the F353L side chain to accommodate the ligand. pnas.org This conformational adjustment is essential for achieving a productive binding pose. pnas.org

The energetics of ligand binding are influenced by various factors, including the desolvation of the ligand and the active site, the formation of specific interactions, and the entropic changes associated with the loss of translational and rotational freedom. The stabilization of developing charges on the substrate during the hydroxylation reaction is also a critical energetic component. In bXOR, the residue R880 is suggested to stabilize the negative charge that develops on the substrate, and its mutation leads to an increased dissociation constant (KD) for substrate binding. pnas.org

Quantum Chemical and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

Quantum chemical methods provide a more detailed and accurate description of chemical reactions by considering the electronic structure of the molecules involved.

Elucidation of Reaction Mechanisms at the Atomic and Electronic Levels

QM/MM studies have been employed to investigate the reductive half-reaction of xanthine oxidase with this compound. nih.gov These studies have confirmed a stepwise reaction mechanism and a specific substrate orientation. nih.gov The reaction is understood to proceed via a base-assisted nucleophilic attack of an equatorial Mo-OH group on the C-8 position of the substrate, coupled with a hydride transfer to the Mo=S group. mdpi.comresearchgate.net

Calculations have shown that the nature of the molybdenum ligand significantly impacts the reaction. Replacing the natural sulfido ligand with an oxo ligand leads to a substantial increase in the reaction barrier, which is consistent with the observed inactivity of this modified enzyme. nih.gov Conversely, a selenido-containing enzyme is predicted to have lower barriers and thus higher activity. nih.gov

Analysis of Transition States and Energy Landscapes in Enzymatic Reactions

The analysis of transition states and energy landscapes is crucial for understanding the kinetics and mechanism of enzymatic reactions. QM/MM calculations have been used to determine the energy barriers for the hydroxylation of substrates by molybdenum enzymes. For instance, in a model system mimicking the active site of NDH and bXOR, the substitution of sulfur with selenium was found to stabilize the transition state for the initial step of the reaction by 3.1–3.4 kcal/mol. pnas.org

The following table presents the calculated activation enthalpies (ΔH‡) for the reaction with and without selenium:

Substrate AnalogLigandΔH‡ (kcal/mol)
EthylaldehydeMo-S3.47 pnas.org
EthylaldehydeMo-Se0.13 pnas.org
FormamideMo-S14.81 pnas.org
FormamideMo-Se11.67 pnas.org

These results indicate a significant acceleration of the critical hydride transfer step when selenium is present in the active site. pnas.org The reaction pathways for different tautomers of 2-oxo-6-methylpurine have been shown to be very similar to those of xanthine, suggesting a common mechanistic framework for these substrates. nih.gov

Structure-Activity Relationship (SAR) Modeling for Purine Derivatives

Structure-activity relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. For purine derivatives, SAR studies have provided valuable insights for the design of more potent and selective enzyme inhibitors.

The inhibitory activity of 6-(N-benzoylamino)purine against xanthine oxidase is significantly higher than that of the parent compound, adenine, and is comparable to the standard inhibitor allopurinol. tandfonline.com This enhanced activity is attributed to the presence of the benzamido group, which engages in favorable non-bonded interactions within the active site. tandfonline.comtandfonline.com The calculated interaction energy for 6-(N-benzoylamino)purine is considerably more favorable than that for adenine, providing a rationale for its superior inhibitory effect. tandfonline.com

Similarly, studies on N6-benzoyladenine derivatives as BRD4 inhibitors and 5-substituted N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides as xanthine oxidase inhibitors have demonstrated the importance of specific substituents in modulating biological activity. bioorganica.com.ua For the latter, the introduction of a bulky, nonpolar substituent at the isoxazole (B147169) ring was found to enhance the binding affinity to the enzyme's active site. bioorganica.com.ua These findings underscore the power of SAR in guiding the development of new therapeutic agents based on the purine scaffold.

Predictive Models for Biological Activity based on Molecular Descriptors

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are a cornerstone of computational drug discovery. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of a molecule's physicochemical properties. researchgate.net

Molecular descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum chemical descriptors. researchgate.net For purine derivatives, QSAR studies have successfully correlated such descriptors with activities like anticancer cytotoxicity. imtm.cz For instance, 3D-QSAR models for a series of 2,6,9-trisubstituted purines revealed that steric properties are a dominant factor in explaining their cytotoxicity, with electronic properties also playing a significant role. imtm.cz These studies have shown that bulky substituents at position C-2 of the purine ring can be unfavorable for activity, whereas an arylpiperazinyl group at position C-6 is beneficial. imtm.cz

While specific QSAR models focused solely on this compound are not extensively documented in the literature, its computed molecular descriptors provide a foundation for such an analysis. These descriptors quantify the features that govern its interactions with biological targets.

Table 1: Computed Molecular Descriptors for this compound

Descriptor Value Reference
Molecular Weight 150.14 g/mol nih.gov
XLogP3-AA -0.8 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 0 nih.gov
Topological Polar Surface Area (TPSA) 65.9 Ų nih.gov
Heavy Atom Count 11 nih.gov
Complexity 313 nih.gov

Quantum chemical descriptors, derived from quantum mechanics calculations, offer deeper insight into the electronic structure of a molecule. researchgate.net These include properties like frontier molecular orbitals (HOMO and LUMO) and atomic charges, which are critical for understanding chemical reactivity and intermolecular interactions. libretexts.orgyoutube.com For this compound, computational studies have determined these values, providing a basis for predicting its behavior in biological systems, such as its oxidation at the C8 position by enzymes like xanthine oxidase. sdiarticle3.comsdiarticle3.com

Table 2: Calculated Quantum Chemical Properties for this compound (enol tautomer)

Property Site Value
Mulliken Atomic Charge C8 0.143985
HOMO Energy - -6.11 eV
LUMO Energy - -0.65 eV
Energy Gap (HOMO-LUMO) - 5.46 eV

Source: Data derived from computational studies on purine derivatives. sdiarticle3.comsdiarticle3.com

These descriptors are fundamental inputs for building predictive models. The negative XLogP3-AA value indicates the compound's hydrophilic nature, while the TPSA and hydrogen bond counts quantify its potential for polar interactions, which are crucial for binding to enzyme active sites. nih.gov The positive Mulliken charge on the C8 atom suggests its susceptibility to nucleophilic attack, a key step in its enzymatic hydroxylation. sdiarticle3.com

Insights into Ligand Efficiency and Design Principles

The study of how a ligand like this compound binds to its target protein offers critical insights for rational drug design. nih.gov While "ligand efficiency" as a formal metric—which relates binding affinity to the size of the molecule—has not been explicitly calculated for this compound in available literature, its binding characteristics with xanthine oxidase serve as a practical example of efficient molecular recognition that informs design principles. nih.govresearchgate.net

Crystallographic studies have provided a high-resolution view of this compound within the active site of bovine xanthine oxidase. researchgate.net This structural information is invaluable for drug design, revealing the key interactions that stabilize the ligand-protein complex. The molecule orients itself by wedging between two phenylalanine residues, Phe-914 and Phe-1009. researchgate.net A crucial hydrogen bonding interaction occurs between the C2-carbonyl group of the purine and the side chain of an arginine residue (Arg-880). researchgate.net This specific interaction is believed to be a key determinant for the orientation of the substrate within the active site. researchgate.net

These detailed structural insights have been used to:

Confirm Reaction Mechanisms: The observed structure, with the product of C8 hydroxylation bound to the molybdenum center, confirms the favored reaction mechanism involving a nucleophilic attack on the C8 position. researchgate.net

Guide the Design of New Inhibitors: Understanding how the this compound scaffold orients itself allows researchers to design novel inhibitors. For example, computational docking studies for new xanthine oxidase inhibitors have used the crystal structure of the enzyme with this compound as a template to predict the binding modes of new chemical entities. bioorganica.com.ua

Explain Substrate Specificity: By comparing the binding mode of this compound with that of other substrates like xanthine, researchers can hypothesize how the enzyme achieves its specificity. The interaction with Arg-880 appears to be a critical anchor point that dictates the orientation and, consequently, the catalytic outcome. researchgate.net

The principles derived from studying the binding of this compound underscore the importance of specific, directional interactions (like hydrogen bonds) and shape complementarity (hydrophobic interactions with phenylalanine residues) in achieving potent and selective ligand binding. This knowledge forms a critical foundation for the computational design and optimization of new purine-based drugs.

Biological and Pre Clinical Mechanistic Studies of 2 Hydroxy 6 Methylpurine and Its Analogs

Investigations into Molecular and Cellular Mechanisms of Action (in vitro/cellular models)

Purine (B94841) analogs, a class of molecules to which 2-hydroxy-6-methylpurine belongs, can exert significant effects on cellular processes by interfering with nucleic acid metabolism. The primary mechanism for many purine analogs involves the inhibition of DNA synthesis. medchemexpress.com This interference can occur through several routes. Once activated within the cell, typically by phosphorylation, these analogs can mimic endogenous purine nucleotides. Their structural similarity allows them to be mistakenly incorporated into nascent DNA strands during replication. This incorporation can disrupt the normal process of DNA synthesis, leading to chain termination or the creation of unstable DNA, which can trigger cellular apoptosis (programmed cell death). medchemexpress.com

Furthermore, the presence of modified purine nucleotides can activate DNA damage response pathways. Cellular machinery recognizes the abnormal base, leading to attempts at repair through mechanisms like Base Excision Repair (BER). However, an overload of these lesions can overwhelm the repair systems, resulting in the accumulation of DNA strand breaks and contributing to cytotoxicity. While direct studies on this compound's effect on DNA synthesis are specific, the well-documented actions of its close analog, 6-methylpurine (B14201) (MeP), provide a strong model. MeP is known to be activated to its cytotoxic form within cells and subsequently incorporated into both RNA and DNA. nih.gov This action is a cornerstone of its utility in certain therapeutic strategies.

The interaction of this compound with specific enzymes has been a subject of detailed biochemical investigation, particularly with xanthine (B1682287) oxidoreductase (XOR), a key enzyme in purine metabolism.

Xanthine Oxidoreductase (XOR): this compound is recognized as a substrate for bovine xanthine oxidase, although it is processed more slowly than the enzyme's primary substrates like xanthine. researchgate.net This interaction has been pivotal for understanding the enzyme's catalytic mechanism. Crystallographic studies have successfully trapped the enzyme in a critical intermediate stage while in reaction with this compound. researchgate.net These studies revealed that the compound orients within the active site with its C2 carbonyl group interacting with a key amino acid residue, Arg-880. researchgate.net

The reaction involves a nucleophilic attack by a molybdenum-hydroxyl group (Mo-OH) on the C-8 position of the purine ring, followed by hydride transfer. mdpi.comnih.gov This process reduces the molybdenum center from Mo(VI) to Mo(IV). pnas.org The structure of the enzyme-product complex shows the newly added hydroxyl group at the C-8 position coordinated directly to the molybdenum atom, confirming the predicted reaction mechanism. mdpi.com Spectroscopic studies have identified distinct intermediates during this reaction, further elucidating the step-by-step process of hydroxylation by xanthine oxidase. nih.gov This detailed understanding has been instrumental in clarifying how XOR interacts with and metabolizes various purine substrates. researchgate.netmdpi.comacs.org

EnzymeOrganism/SourceInteraction TypeKey FindingsReferences
Xanthine Oxidoreductase (XOR)Bovine MilkSubstrate (slow)Orients in the active site via interaction with Arg-880; used to trap and study the catalytic intermediate. researchgate.net
Xanthine Hydroxylase (XanA)Aspergillus nidulansNo significant activity or inhibitionTested at concentrations up to 200 μM with no detectable enzymatic activity.

This compound directly participates in purine catabolism, the pathway responsible for breaking down purines. Its role as a substrate for xanthine oxidoreductase places it squarely within this process. researchgate.netmdpi.com Xanthine oxidoreductase catalyzes the final two steps of purine breakdown in humans: the conversion of hypoxanthine (B114508) to xanthine, and subsequently xanthine to uric acid. mdpi.cominnovareacademics.in By being hydroxylated by this enzyme, this compound is processed through this terminal pathway. researchgate.netpnas.org

The metabolism of purine analogs can influence the delicate balance of the purine nucleotide pool. The synthesis of purines is a tightly regulated process, starting from 5-phosphoribosyl-1-pyrophosphate (PRPP), and is responsive to the levels of purine nucleotides within the cell. utah.edu When purine analogs are introduced, they can be converted into nucleotide forms that may act as feedback inhibitors of enzymes involved in de novo purine synthesis, thereby depleting the cell of essential building blocks for DNA and RNA. wikipedia.org The catabolism of this compound by XOR is a direct link to the degradative side of purine metabolism, which ultimately leads to the formation of uric acid. innovareacademics.in

Purine analogs are a well-established class of cytotoxic agents, with their effectiveness often relying on cellular metabolism to convert them into toxic compounds. The cytotoxicity of 6-methylpurine (MeP), an analog of this compound, is a prime example of this principle, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT). nih.gov

In this strategy, a non-human enzyme, such as E. coli purine nucleoside phosphorylase (PNP), is expressed specifically in cancer cells. A non-toxic prodrug, like 6-methylpurine deoxyriboside (MeP-dR), is administered systemically. While human cells largely ignore this prodrug, the PNP-expressing cancer cells cleave it, releasing the free base 6-methylpurine (MeP). nih.gov Once released, MeP can readily diffuse into neighboring cancer cells, creating a potent "bystander effect." nih.gov Inside the cells, MeP is converted by cellular salvage pathway enzymes, such as adenine (B156593) phosphoribosyltransferase (APRT), into a toxic nucleotide analog. This active form can then be incorporated into DNA and RNA, disrupting their function and leading to cell death. medchemexpress.com This approach leverages the cellular response to purine analogs to achieve targeted cytotoxicity in tumor tissues. metu.edu.trtubitak.gov.trbohrium.comrsc.orgnih.gov

Influence on Purine Biosynthesis and Catabolism at the Cellular Level

Exploration of Potential Biological Applications (Pre-clinical, Mechanistic Focus)

The ability of purine analogs to interfere with fundamental cellular processes gives them significant anti-proliferative properties. The cytotoxic mechanisms described above, namely the inhibition of DNA synthesis and the induction of apoptosis, are the basis for these effects. medchemexpress.com

Studies on various substituted purine analogs have consistently demonstrated potent anti-proliferative and tumor cell growth inhibition activities in various cancer cell lines, including those from colon, breast, and liver cancers. metu.edu.trtubitak.gov.trrsc.org For example, an analog of 6-methylpurine ribonucleoside, 3-methyl-6-β-d-ribofuranosylimidazo[4,5-d]isothiazole, showed moderate inhibition of L1210 leukemia cell growth. acs.orgnih.gov The general mechanism relies on the metabolic activation of these analogs into fraudulent nucleotides, which disrupt nucleic acid synthesis and integrity, thereby halting cell proliferation. medchemexpress.com The broad anti-proliferative activity of purine analogs continues to make them an important scaffold for the development of novel anticancer agents. bohrium.com

Compound/Analog ClassCell Line(s)Observed EffectReferences
6-(4-Phenoxyphenyl) purine analoguesHuh7 (Hepatocellular Carcinoma)Potent cytotoxic activity, with compound 9 showing an IC50 of 5.4 μM. metu.edu.tr
6,9-disubstituted purine analoguesHuh7 (Liver), HCT116 (Colon), MCF7 (Breast)Compounds with a 3,4-dichlorophenyl group showed greater cytotoxicity than established drugs like fludarabine. rsc.org
3-methyl-6-β-d-ribofuranosylimidazo[4,5-d]isothiazole (an analog of 6-methylpurine ribonucleoside)L1210 (Leukemia)Moderate inhibition of cell growth. acs.orgnih.gov
6,8,9-trisubstituted purine analoguesHuh7 (Liver), HCT116 (Colon), MCF7 (Breast)Notable cytotoxic activity, surpassing 5-Fluorouracil and Fludarabine. tubitak.gov.tr

Anti-Inflammatory Mechanisms at the Molecular Level

The anti-inflammatory potential of this compound is intrinsically linked to its role as a substrate for xanthine oxidase, an enzyme pivotal in purine metabolism and a known contributor to inflammatory processes. innovareacademics.inresearchgate.netprobiologists.com Xanthine oxidase catalyzes the oxidation of hypoxanthine and xanthine, reactions that produce reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. probiologists.com These ROS can induce oxidative stress, a key factor in the pathogenesis of various inflammatory diseases. probiologists.com

The interaction of this compound with xanthine oxidase has been studied in detail. It is considered a "slow substrate," meaning it is hydroxylated by the enzyme at a significantly lower rate than xanthine. mdpi.com The crystal structure of bovine xanthine oxidase in complex with this compound has been resolved, revealing that the compound orients within the active site with its C2 carbonyl group interacting with the amino acid residue Arg-880. researchgate.net This structural insight is crucial for understanding the enzyme's reaction mechanism. The enzymatic reaction involves the hydroxylation of this compound at its C8 position to yield 2,8-dihydroxy-6-methylpurine. sdiarticle3.com

By acting as a substrate, this compound can influence the activity of xanthine oxidase. Inhibition of this enzyme is a therapeutic strategy for conditions like gout and hyperuricemia, as it blocks the production of uric acid and reduces vascular oxidative stress. probiologists.com While not a classical inhibitor, the binding and slow turnover of this compound can modulate the enzyme's capacity to generate inflammatory ROS from other substrates.

Furthermore, purine metabolism and its intermediates are known to have roles in regulating inflammatory signals. escholarship.org The modulation of xanthine oxidoreductase expression and activity can occur through various mechanisms, including direct effects on gene expression. escholarship.org While direct studies on the effect of this compound on inflammatory gene expression are limited, the broader context of purine metabolism suggests a potential for such regulatory roles. escholarship.orgresearchgate.net

Roles in Intracellular Signal Transduction and Regulation

The involvement of this compound in intracellular signal transduction is primarily understood through its interaction with xanthine oxidase and its place within the broader network of purine metabolism. Purine metabolism is central to cellular bioenergetics and provides the building blocks for nucleic acid synthesis. mdpi.com Enzymes within this pathway, and the metabolites they produce, play significant roles in cellular regulation and signaling. mdpi.com

Xanthine oxidase itself can act as a transducer of inflammatory signals. innovareacademics.in The ROS generated by its activity can modulate the function of various signaling proteins, including kinases and phosphatases, thereby influencing downstream signaling cascades. probiologists.com The interaction of this compound with xanthine oxidase places it at a nexus of redox signaling. researchgate.netmdpi.com

Purine analogs, in general, are known to impact multiple signaling pathways. nih.gov For example, they can affect pathways involved in cell proliferation, apoptosis (programmed cell death), and cell cycle regulation. nih.govfrontiersin.org This is often the basis for their use in anticancer therapies. nih.govnih.gov The incorporation of purine analogs into DNA and RNA can trigger cellular stress responses and activate signaling pathways that lead to cell death. nih.gov

Future Directions and Emerging Research Avenues for 2 Hydroxy 6 Methylpurine

Development of Novel Synthetic Methodologies for Chemical Space Exploration

The exploration of the biological activities of 2-Hydroxy-6-methylpurine and its derivatives is intrinsically linked to the development of versatile synthetic methods. Modern organic synthesis provides a powerful toolkit to generate libraries of analogues, allowing for systematic investigation of structure-activity relationships.

Novel synthetic strategies are moving beyond traditional methods to incorporate more efficient and environmentally benign techniques. mdpi.com Key areas of development include:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used for the synthesis of arylpurines. avcr.cz These methods allow for the introduction of diverse substituents onto the purine (B94841) core, which is crucial for developing compounds with potential cytostatic or antiviral activities. avcr.cz Similarly, methodologies for perfluoroalkylation have been developed using modified Hiyama reactions, which involve reacting halopurines with perfluoroalkylsilanes in the presence of a copper catalyst. avcr.cz

Regioselective Modifications : A significant challenge in purine synthesis is controlling the position of substitutions. Studies on di- and trihalopurines have systematically investigated the regioselectivity of cross-coupling reactions, finding that in dichloropurines, the reaction preferentially occurs at the C6 position. avcr.cz This predictability is vital for the planned synthesis of specific isomers.

Advanced Reaction Conditions : The adoption of solvent-free reaction conditions, utilizing techniques like microwave irradiation or high-energy ball milling (mechanochemistry), represents a green chemistry approach to synthesis. mdpi.com These methods can reduce reaction times, minimize waste, and sometimes provide access to products not achievable through traditional solution-phase chemistry. mdpi.com

Nucleoside Analogue Synthesis : Methodologies have been developed to prepare purine-modified 2′-C-methyl nucleoside analogues. nih.gov A common strategy involves the glycosylation of a modified purine base, such as 2-amino-6-chloropurine, followed by further modification of the purine ring, for instance, through palladium-catalyzed methylation. nih.gov

These evolving synthetic approaches are critical for expanding the chemical space around the this compound scaffold, providing a diverse set of molecules for biological screening and the development of new research tools. avcr.cz

Table 1: Summary of Synthetic Methodologies for Purine Derivatives

Methodology Description Starting Materials (Example) Key Features Citations
Suzuki-Miyaura Coupling A palladium-catalyzed cross-coupling reaction to form carbon-carbon bonds. Halopurines, Arylboronic acids Efficient synthesis of arylpurines; used to create large series of compounds for screening. avcr.cz
Hiyama-type Perfluoroalkylation A modified cross-coupling reaction to introduce perfluoroalkyl groups. 6-Iodopurines, Perfluoroalkylsilanes, CuI Enables synthesis of fluorinated purine bases and nucleosides. avcr.cz
Regioselective SNAr Nucleophilic aromatic substitution where the position of reaction is controlled. 2,6-Dichloropurine (B15474), NaN3, Piperidine Allows for sequential and controlled introduction of different functional groups at specific positions (C2 or C6). acs.org
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions. Various precursors Drastically reduced reaction times (minutes vs. hours), often solvent-free. mdpi.com

| Nucleoside Synthesis | Glycosylation of a purine base with a modified sugar moiety. | 2-amino-6-chloropurine, Protected ribose derivative | Creates nucleoside analogues to probe interactions with polymerases and other enzymes. | nih.gov |

Advanced Structural and Spectroscopic Probes for Dynamic Mechanistic Elucidation

Understanding the precise mechanism by which this compound interacts with biological targets, such as enzymes, requires sophisticated analytical techniques. Advanced spectroscopic methods are indispensable for capturing transient intermediate states and characterizing the electronic and geometric structure of the active site during catalysis.

In the study of molybdenum-containing hydroxylases like xanthine (B1682287) oxidase, this compound has proven to be a particularly useful substrate. It readily forms a high level of a key catalytic intermediate that gives rise to a characteristic "Very Rapid" signal in Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov This signal is indicative of a paramagnetic Mo(V) species formed during the enzymatic reaction. nih.govunl.pt

Several advanced spectroscopic techniques have been applied:

Electron Paramagnetic Resonance (EPR) : CW-EPR is the foundational technique for studying paramagnetic species like the Mo(V) center in xanthine oxidase. unl.pt The distinct g-values of the "Very Rapid" signal provide a fingerprint for this intermediate. nih.gov

Electron Nuclear Double Resonance (ENDOR) : This technique provides higher resolution than EPR by probing the interactions between the unpaired electron and nearby magnetic nuclei. ENDOR studies using isotopically labeled 8-13C-2-hydroxy-6-methylpurine were crucial in establishing that the hydroxylated product coordinates to the molybdenum center. nih.govresearchgate.net

Electron Spin Echo Envelope Modulation (ESEEM) : ESEEM is another advanced EPR method that is sensitive to weak hyperfine couplings, such as those with protons, providing further detail about the environment of the paramagnetic center. nih.govresearchgate.net

Resonance Raman (rR) Spectroscopy : rR spectroscopy is a powerful probe for studying the geometric and electronic structure of metalloproteins, offering insights into the vibrations of specific bonds within the active site, such as Mo-O and Mo-S bonds. researchgate.net

These methods, often used in conjunction with X-ray crystallography, provide a dynamic picture of the enzymatic reaction, revealing how the substrate binds and is transformed within the enzyme's active site. nih.govresearchgate.net

Table 2: Spectroscopic Probes Used in the Study of this compound Interactions

Spectroscopic Technique Information Gained Specific Application with this compound Citations
Electron Paramagnetic Resonance (EPR) Detects and characterizes paramagnetic species. Identification of the "Very Rapid" Mo(V) signal in xanthine oxidase, a key catalytic intermediate. nih.govunl.ptresearchgate.net
Electron Nuclear Double Resonance (ENDOR) Measures hyperfine interactions between electrons and nuclei. Used with 8-13C labeled compound to confirm coordination of the hydroxylated product to the molybdenum atom. nih.govresearchgate.net
Electron Spin Echo Envelope Modulation (ESEEM) Measures weak hyperfine couplings to nearby nuclei. Elucidated the structure of the species giving rise to the "Very Rapid" EPR signal. nih.govresearchgate.net

| Resonance Raman (rR) | Probes vibrational modes of a molecule's chromophore. | Provides insight into the geometric and electronic structure of the enzyme active site during catalysis. | researchgate.net |

Integration of Multi-Omics Data for Comprehensive Biological Impact Analysis

To fully comprehend the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-level perspective. The integration of multiple 'omics' datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the complex interplay of molecules within a biological system. nih.govnih.gov

A multi-omics approach can reveal the downstream consequences of the compound's interaction with its primary targets. For example, while we know this compound is a substrate for xanthine oxidase, its broader effects on cellular pathways are less understood. By applying multi-omics technologies, researchers could investigate:

Transcriptomics (RNA-seq) : How does exposure to this compound or its metabolites alter gene expression profiles? This could uncover regulatory networks and signaling pathways affected by the compound.

Proteomics : How do cellular protein levels change in response to the compound? This can validate transcriptomic findings and identify post-transcriptional effects or changes in protein stability.

Metabolomics : How does the compound perturb the cellular metabolome? This can identify the compound's metabolic fate and its impact on endogenous metabolic pathways, such as purine metabolism.

The main challenge in multi-omics research is the integration and interpretation of these large, diverse datasets. frontlinegenomics.com Computational tools and bioinformatics pipelines are essential for combining different omics layers to bridge the gap from a molecular interaction (genotype) to a functional outcome (phenotype). nih.govfrontiersin.org Such an integrated analysis could uncover novel biological functions, mechanisms of action, and potential off-target effects of this compound that would be missed by traditional methods.

Table 3: Potential Applications of Multi-Omics Data in this compound Research

Omics Type Data Generated Potential Insights for this compound Citations
Genomics DNA sequence variations Identify genetic polymorphisms in enzymes (e.g., xanthine oxidase) that alter the compound's metabolism. nih.gov
Transcriptomics mRNA expression levels Reveal changes in gene expression for pathways involved in purine metabolism, oxidative stress, or inflammation following exposure. nih.gov
Proteomics Protein abundance and post-translational modifications Quantify changes in the levels of key enzymes and signaling proteins to understand the cellular response. nih.gov

| Metabolomics | Small molecule metabolite profiles | Trace the metabolic breakdown of the compound and its effect on the endogenous cellular metabolome. | nih.govnih.gov |

Rational Design Strategies for Targeted Molecular Probes and Research Tools

The core structure of this compound can serve as a scaffold for the rational design of sophisticated molecular probes and research tools. Rational design involves using the known structural and chemical properties of a molecule to create new derivatives with specific, desired functions, such as fluorescence or target-binding affinity. acs.org

Strategies for designing new tools based on this compound include:

Fluorescent Probes : By chemically attaching a fluorophore to the purine ring, it may be possible to create probes that signal their binding to a target enzyme through a change in fluorescence intensity or wavelength. The design of such probes requires a mechanistic understanding to link the binding event to a change in the fluorophore's properties. acs.orgnih.gov

Electrochemical Probes : For in vivo applications, electrochemical probes can be designed for high selectivity and real-time monitoring of neurochemicals or other analytes. xmu.edu.cn A derivative of this compound could be functionalized for attachment to an electrode surface to detect its enzymatic turnover or binding events electrochemically. xmu.edu.cn

Affinity-Based Probes : The structure can be modified to include reactive groups or photo-crosslinkers. Such probes would first bind to the target enzyme's active site and then form a covalent bond upon activation (e.g., by light), allowing for irreversible labeling and subsequent identification of the target protein.

DNA-Based Nanoswitches : In a more advanced application, the molecule could be incorporated into rationally designed DNA structures. These "nanoswitches" can be engineered to undergo a conformational change upon interaction with a target, producing a measurable signal. unina.it For example, a probe could be designed to detect enzymes that act on purine derivatives.

The success of these strategies relies on a deep understanding of reaction kinetics and molecular interactions to create probes that are sensitive, selective, and functional in complex biological environments. nih.gov

Table 4: Rational Design Strategies for this compound-Based Tools

Design Strategy Description Potential Application Key Principle Citations
Fluorescent Probes Covalently linking the purine to a fluorophore whose properties change upon binding or reaction. Real-time imaging of enzymatic activity in live cells. Mechanism-based design where the enzymatic reaction uncages or modifies the fluorophore. acs.orgnih.gov
Electrochemical Sensors Immobilizing a derivative onto an electrode surface to detect binding or turnover. In vivo, real-time measurement of the compound or its metabolites. Specific recognition at a functionalized interface leads to a measurable electrical signal. xmu.edu.cn
DNA Nanoswitches Incorporating the purine into a DNA structure that changes conformation upon target interaction. Highly specific detection of enzymes that recognize or modify the purine structure. Binding-induced conformational change produces a fluorescent or electrochemical output. unina.it

| Affinity Labels | Introducing a reactive moiety that forms a covalent bond with the target protein. | Identifying and isolating binding partners from complex biological samples. | The probe binds reversibly, and then a covalent linkage is formed, "trapping" the target. | - |

Q & A

Q. What are the recommended synthetic pathways for 2-Hydroxy-6-methylpurine, and how can purity be validated experimentally?

  • Methodological Answer : this compound can be synthesized via alkylation or hydrolysis of precursor purine derivatives. For example, alkylation of 6-chloropurine derivatives with alcohols or alkoxy groups under inert atmospheres (e.g., NaH/THF systems) is a common approach . Post-synthesis, purity is validated using 1H^1H and 13C^{13}C NMR spectroscopy to confirm structural integrity, with spectral data cross-referenced against published standards (e.g., 1H^1H chemical shifts for purine derivatives typically range 7–9 ppm for aromatic protons) . High-performance liquid chromatography (HPLC) with UV detection at 260 nm is recommended for quantitative purity assessment.

Q. How does this compound interact with xanthine oxidase, and what experimental models are used to study this?

  • Methodological Answer : Crystallographic studies reveal that this compound binds to the molybdenum center of xanthine oxidase via its equatorial oxygen atom, forming a Mo-O-C unit during catalysis . Experimental models include:
  • Enzyme kinetics assays : Measure substrate turnover rates under varying pH and temperature conditions.
  • EPR spectroscopy : Monitor Mo(V) intermediates in the "very rapid" signal phase, with 13C^{13}C-labeling at the C-8 position to track hyperfine couplings (e.g., observed 13C^{13}C couplings of ~7.9 MHz) .
  • X-ray crystallography : Resolve binding orientations using enzyme-substrate co-crystals (PDB accession codes for related structures are available in biochemical databases) .

Advanced Research Questions

Q. What contradictions exist between computational (DFT) predictions and experimental data for this compound’s enzymatic interactions?

  • Methodological Answer : Discrepancies arise in hyperfine coupling constants between DFT-calculated and experimentally observed values. For example, DFT predicts a 13C^{13}C isotropic coupling of 54 MHz for the Mo-O-C unit, whereas experimental EPR data show weaker couplings (~7.9 MHz) due to longer Mo-C distances (~3.4 Å) . To resolve this:
  • Use hybrid QM/MM simulations to incorporate protein environment effects.
  • Validate with 63,65Cu^{63,65}Cu-ENDOR spectroscopy to refine metal-ligand distances and orbital overlap parameters .
  • Cross-check against crystallographic data to adjust computational models .

Q. How can researchers address spectral ambiguities when characterizing this compound derivatives?

  • Methodological Answer : Ambiguities in 1H^1H or 13C^{13}C NMR spectra (e.g., overlapping peaks in substituted purines) require:
  • 2D NMR techniques : HSQC and HMBC to assign proton-carbon correlations.
  • Isotopic labeling : Use 15N^{15}N- or 13C^{13}C-enriched precursors to simplify splitting patterns.
  • Comparative analysis : Reference spectral libraries like the CRC Handbook of Chemistry and Physics for known purine derivatives (e.g., hypoxanthine or xanthine analogs) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Ventilation : Conduct reactions under fume hoods due to potential H2_2 gas release during NaH-mediated syntheses .
  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Emergency preparedness : Ensure access to eyewash stations and neutralizers (e.g., sand for alkali metal fires) .

Data Analysis and Reproducibility

Q. How should researchers validate conflicting data on this compound’s enzymatic inhibition mechanisms?

  • Methodological Answer :
  • Dose-response assays : Compare IC50_{50} values across multiple studies, ensuring standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5).
  • Control experiments : Include positive (allopurinol) and negative (DMSO vehicle) controls to rule off-target effects.
  • Peer review : Submit raw data (e.g., kinetic traces, spectral files) as supplementary materials for transparency .

Q. What strategies improve the reproducibility of synthetic yields for this compound?

  • Methodological Answer :
  • Standardize reaction scales : Use Schlenk lines for moisture-sensitive steps (e.g., NaH-mediated alkylation) .
  • Batch testing : Replicate syntheses ≥3 times under identical conditions.
  • Documentation : Report exact equivalents, solvent grades, and purification methods (e.g., column chromatography with silica gel 60) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.